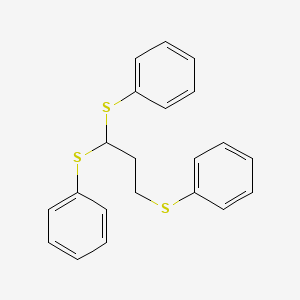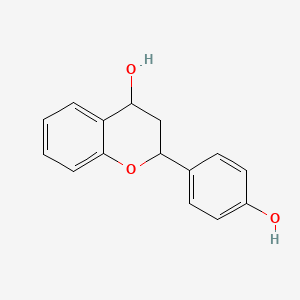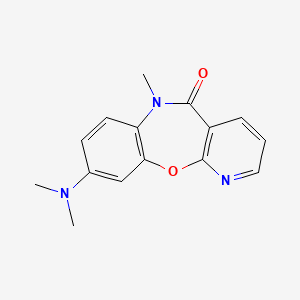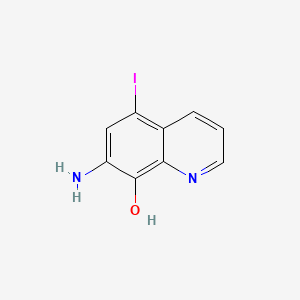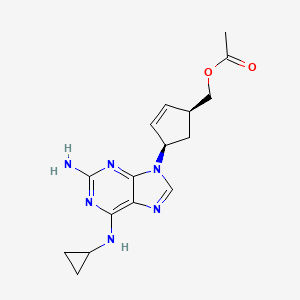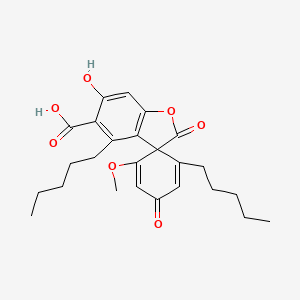
Picrolichenic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of picrolichenic acid typically involves the use of condensing reagents such as trifluoroacetic anhydride and dicyclohexylcarbodiimide. These reagents facilitate the formation of depsides and depsones, making the preparation of this compound relatively straightforward .
Industrial Production Methods: Industrial production of this compound is primarily achieved through the extraction of lichens. The lichens are subjected to various extraction techniques, including solvent extraction and chromatography, to isolate and purify this compound .
化学反応の分析
Types of Reactions: Picrolichenic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate and hydrogen peroxide are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce this compound.
Major Products Formed: The major products formed from these reactions include modified depsones and other derivatives with enhanced biological activities .
科学的研究の応用
Picrolichenic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of depsones and their derivatives.
Industry: this compound is used in the development of new pharmaceuticals and other bioactive compounds.
作用機序
The mechanism of action of picrolichenic acid involves its interaction with various molecular targets and pathways. It exerts its effects by inhibiting specific enzymes and interfering with cellular processes. For example, this compound has been shown to inhibit oxidative phosphorylation, leading to its antimicrobial and anticancer activities .
類似化合物との比較
Usnic Acid: Known for its antimicrobial and antioxidant properties.
Salazinic Acid: Exhibits strong antimicrobial and anticancer activities.
Stictic Acid: Known for its antioxidant and anti-inflammatory properties.
Picrolichenic acid stands out due to its unique chemical structure and its broad range of biological activities, making it a valuable compound for various scientific research applications.
特性
CAS番号 |
466-34-2 |
|---|---|
分子式 |
C25H30O7 |
分子量 |
442.5 g/mol |
IUPAC名 |
6-hydroxy-1'-methoxy-2,3'-dioxo-4,5'-dipentylspiro[1-benzofuran-3,6'-cyclohexa-1,4-diene]-5-carboxylic acid |
InChI |
InChI=1S/C25H30O7/c1-4-6-8-10-15-12-16(26)13-20(31-3)25(15)22-17(11-9-7-5-2)21(23(28)29)18(27)14-19(22)32-24(25)30/h12-14,27H,4-11H2,1-3H3,(H,28,29) |
InChIキー |
LOGCRVAWKCZXQM-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=CC(=O)C=C(C12C3=C(C=C(C(=C3CCCCC)C(=O)O)O)OC2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


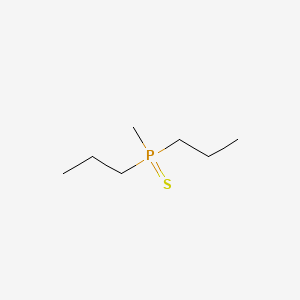
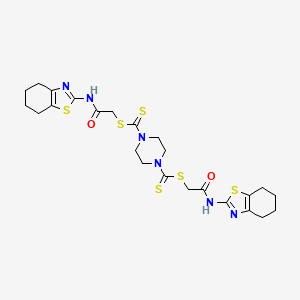
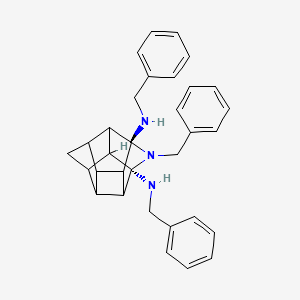
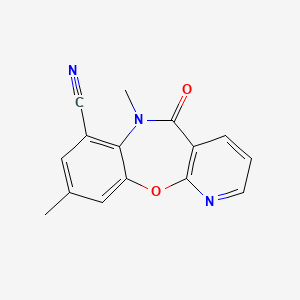
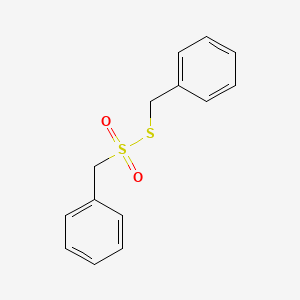
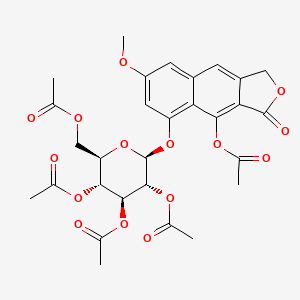
![2-ethyl-5,9-dimethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-10-one](/img/structure/B12797232.png)
![[3-(dimethylcarbamoylamino)phenyl] N-cyclohexylcarbamate](/img/structure/B12797233.png)
